(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
This compound belongs to the class of cyano compounds and amides, specifically pyrrole derivatives. Its molecular formula is C21H26N4O with a molecular weight of approximately 350.5 g/mol . The structural features of this compound include a pyrrole ring that enhances its reactivity and biological properties, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the reaction progress and characterizing the final product.
Antiinflammatory Properties
Recent studies have indicated that derivatives similar to (E)-2-Cyano compounds exhibit significant anti-inflammatory activity. For instance, research on related compounds has demonstrated their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These compounds showed a reduction in nitrite production at non-cytotoxic concentrations, suggesting potential therapeutic applications in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to explore the interaction of (E)-2-Cyano derivatives with various molecular targets associated with inflammation. These studies indicate satisfactory binding affinities with enzymes such as COX-2 and iNOS, which are critical in inflammatory pathways. The results suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
In Vivo Models
In vivo experiments using animal models have shown promising results for compounds structurally related to (E)-2-Cyano derivatives. For example, one study demonstrated that a similar compound significantly reduced paw edema in CFA-induced models and decreased leukocyte migration in zymosan-induced peritonitis models . The doses tested ranged from 5 mg/kg to 100 mg/kg, showing dose-dependent efficacy.
Pharmacological Assays
Pharmacological assays have been conducted to assess the cytotoxicity and anti-inflammatory effects of (E)-2-Cyano derivatives. The findings suggest that these compounds can effectively reduce inflammation without significant cytotoxic effects on normal cells, highlighting their potential as safer alternatives to traditional anti-inflammatory medications .
Summary of Findings
Property | Value |
---|---|
Molecular Formula | C21H26N4O |
Molecular Weight | 350.5 g/mol |
Key Biological Activities | Anti-inflammatory |
Cytokine Modulation | IL-1β, TNFα |
In Vivo Efficacy | Significant reduction in edema |
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19(2)17-30-20(3)14-23(21(30)4)15-24(16-27)26(31)28-25(22-8-6-5-7-9-22)18-29-10-12-32-13-11-29/h5-9,14-15,19,25H,10-13,17-18H2,1-4H3,(H,28,31)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWTVOKLZKURFF-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NC(CN2CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.